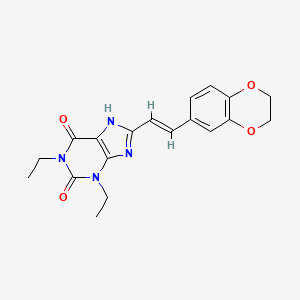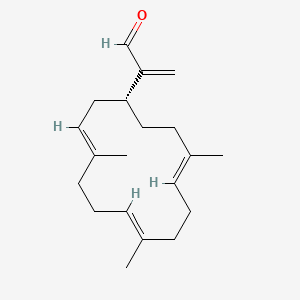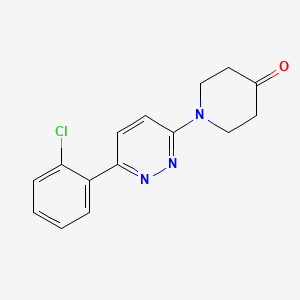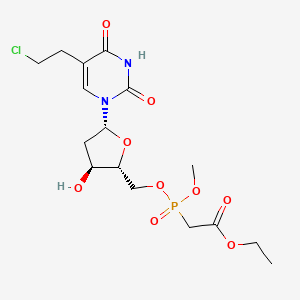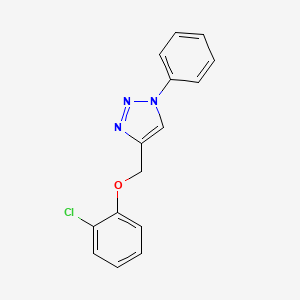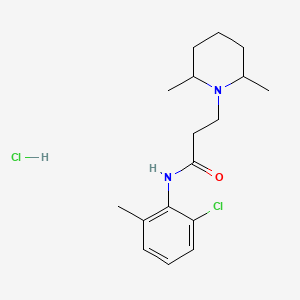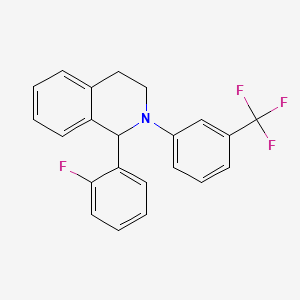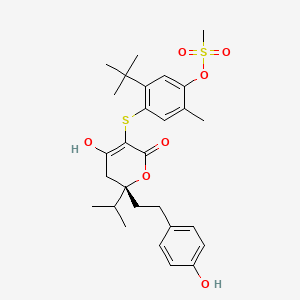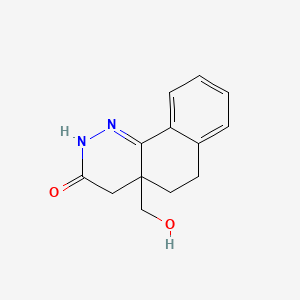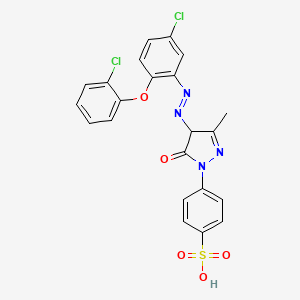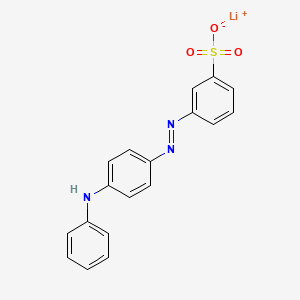
Benzenesulfonic acid, 3-((4-(phenylamino)phenyl)azo)-, monolithium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 3-((4-(phenylamino)phenyl)azo)-, monolithium salt is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound is known for its application in various scientific fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3-((4-(phenylamino)phenyl)azo)-, monolithium salt typically involves the diazotization of aniline derivatives followed by azo coupling with benzenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo bond.
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azo Coupling: The diazonium salt is then coupled with benzenesulfonic acid under acidic conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions.
- Use of automated systems to control temperature and pH levels.
- Purification steps such as crystallization and filtration to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, 3-((4-(phenylamino)phenyl)azo)-, monolithium salt undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic reagents like sulfur trioxide and chlorosulfonic acid are used for sulfonation reactions.
Major Products
Oxidation: Nitrobenzenesulfonic acid derivatives.
Reduction: Aniline derivatives.
Substitution: Various sulfonated aromatic compounds.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 3-((4-(phenylamino)phenyl)azo)-, monolithium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye and pH indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Binding to proteins: The azo group can form covalent bonds with amino acids in proteins, affecting their function.
Interaction with nucleic acids: The compound can intercalate into DNA, potentially affecting gene expression and replication.
Comparación Con Compuestos Similares
Benzenesulfonic acid, 3-((4-(phenylamino)phenyl)azo)-, monolithium salt can be compared with other azo compounds such as:
Methyl orange: Another azo dye used as a pH indicator.
Congo red: Used in histology for staining amyloid proteins.
Sudan III: Employed in staining lipids in biological samples.
The uniqueness of this compound lies in its specific applications and the stability of its azo bond under various conditions.
Propiedades
Número CAS |
75431-67-3 |
|---|---|
Fórmula molecular |
C18H14LiN3O3S |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
lithium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C18H15N3O3S.Li/c22-25(23,24)18-8-4-7-17(13-18)21-20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14;/h1-13,19H,(H,22,23,24);/q;+1/p-1 |
Clave InChI |
UZVLHTMQFHVDFI-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


